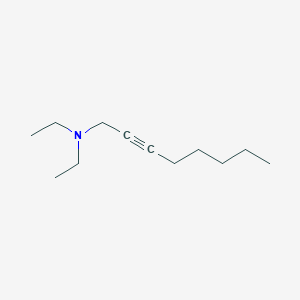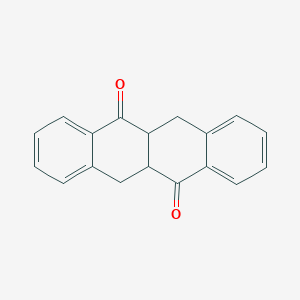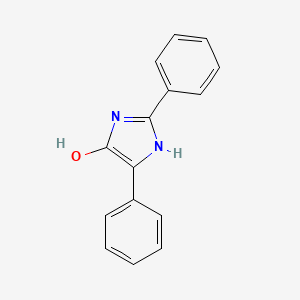
Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) is a chemical compound known for its unique structure and properties It is a derivative of urea, where the urea molecule is modified by the addition of a cyclohexane ring and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of diethylamine with 1,4-cyclohexanediylbis(isocyanate) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanedione derivatives, while reduction can produce cyclohexylamine derivatives .
Scientific Research Applications
Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The cyclohexane ring and diethyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N’‘-[1,4-cyclohexanediylbis(methylene)]bis[N’-methyl-]
- Urea, N,N-(1,4-cyclohexanediylbis(methylene))bis(N-(2-chloroethyl)-N-nitroso-)
- Diethylurea
Uniqueness
Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) is unique due to its specific structural modifications, which impart distinct chemical and physical properties.
Properties
CAS No. |
70660-59-2 |
|---|---|
Molecular Formula |
C16H32N4O2 |
Molecular Weight |
312.45 g/mol |
IUPAC Name |
3-[4-(diethylcarbamoylamino)cyclohexyl]-1,1-diethylurea |
InChI |
InChI=1S/C16H32N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h13-14H,5-12H2,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
RBHBFTQEIDXUJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1CCC(CC1)NC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
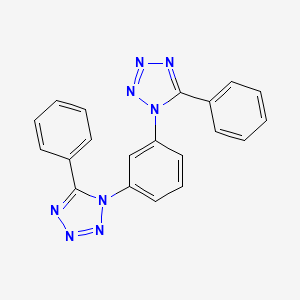
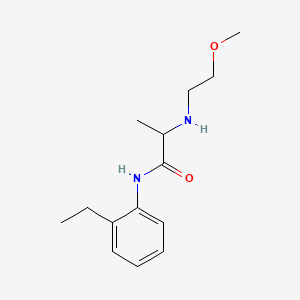

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
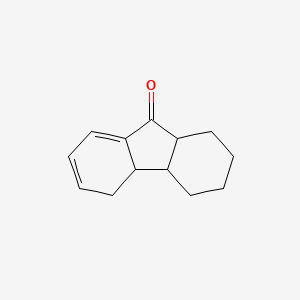
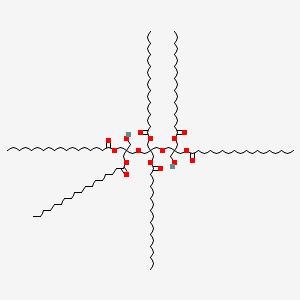
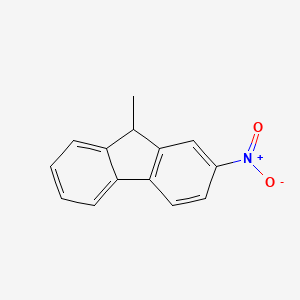
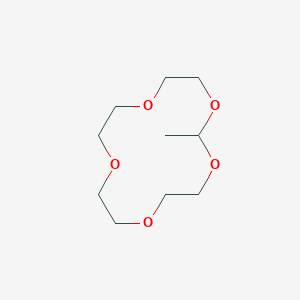
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
